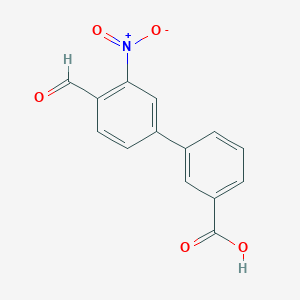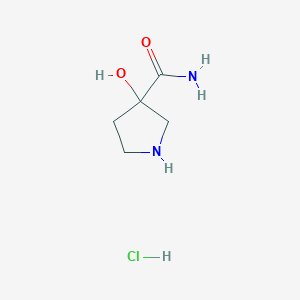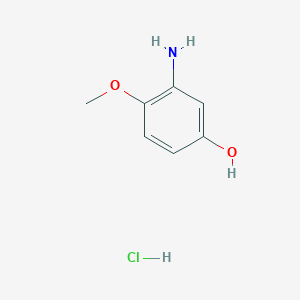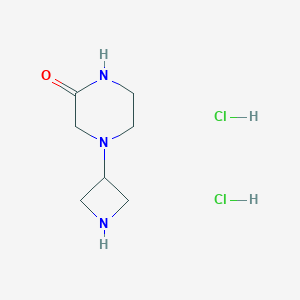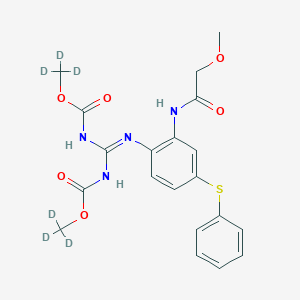
フェバンテル-d6, VETRANAL(TM), 分析用標準品
概要
説明
Febantel-d6, VETRANAL™, analytical standard: is a deuterated form of Febantel, a prodrug of fenbendazole and oxfendazole, which are broad-spectrum anthelmintics used to treat parasitic worm infections in animals. The compound is specifically designed for use as an analytical standard in various scientific and industrial applications, ensuring accurate and reliable results in analytical procedures .
科学的研究の応用
Chemistry: Febantel-d6 is used as an internal standard in analytical chemistry to ensure accurate quantification of Febantel and its metabolites in various samples. It is also employed in the development and validation of analytical methods, such as HPLC and GC .
Biology: In biological research, Febantel-d6 is used to study the pharmacokinetics and metabolism of Febantel in animal models. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Medicine: Febantel-d6 is utilized in clinical research to monitor the therapeutic levels of Febantel in veterinary medicine. It aids in the development of dosage regimens and treatment protocols for parasitic infections in animals .
Industry: In the pharmaceutical industry, Febantel-d6 is used in quality control and assurance processes to ensure the consistency and reliability of Febantel-containing products. It is also employed in the development of new formulations and drug delivery systems .
作用機序
Target of Action
Febantel-d6 is a broad-spectrum anthelmintic used against a wide range of gastrointestinal parasites in animals . It targets the parasites’ microtubules, which are important organelles involved in motility and division .
Mode of Action
Febantel-d6 acts on the worms only after transformation to fenbendazole . The molecular mode of action of all benzimidazoles, including fenbendazole, consists in binding to tubulin, a structural protein of microtubules . This binding disrupts the microtubule structure, leading to the death of the parasite .
Biochemical Pathways
Febantel-d6 is a pro-drug; after oral administration, it gets transformed into active metabolite fenbendazole by hydrolytic removal of methoxy acetyl group and subsequent cyclization . The metabolic pathway of Febantel-d6 shows that it gets converted directly to either fenbendazole or oxfendazole, which is achieved via Febantel-d6 sulfoxide as an intermediate .
Pharmacokinetics
In animals, Febantel-d6 is apparently readily absorbed from the gastrointestinal tract and is rapidly metabolized to fenbendazole-sulphone, fenbendazole, and oxibendazole . Sheep apparently absorb and metabolize the drug faster than cattle . Maximum plasma concentrations occur 6-12 hours after dosing in sheep and 12-24 hours in cattle .
Result of Action
The result of Febantel-d6’s action is the death of the targeted parasites. By disrupting the structure of the parasites’ microtubules, Febantel-d6 prevents their normal functioning, leading to their death .
Action Environment
Febantel-d6 has been found to be susceptible to degradation under various environmental conditions such as hydrolysis, photolysis, and thermal forced degradation conditions . It was found to be persistent against solar radiation . Therefore, environmental factors such as sunlight and temperature can influence the stability of Febantel-d6 . Furthermore, the drug’s action can be influenced by the pH of the environment, as heavy infestations with gastrointestinal roundworms increase the pH in the abomasum, which reduces the solubility of Febantel-d6, its absorption into blood, and its bioavailability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Febantel-d6 involves the incorporation of deuterium atoms into the molecular structure of Febantel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route may involve the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of Febantel-d6 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced chemical synthesis techniques to ensure the consistent quality and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are employed to verify the compound’s purity and isotopic enrichment .
化学反応の分析
Types of Reactions: Febantel-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Febantel: The non-deuterated form of Febantel-d6.
Fenbendazole: An active metabolite of Febantel with similar anthelmintic properties.
Oxfendazole: Another active metabolite of Febantel with similar anthelmintic properties.
Uniqueness: Febantel-d6 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more accurate analytical measurements. The deuterium atoms provide a distinct mass difference, making it easier to distinguish Febantel-d6 from its non-deuterated counterparts in analytical procedures .
特性
IUPAC Name |
trideuteriomethyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]-N-(trideuteriomethoxycarbonyl)carbamimidoyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6S/c1-28-12-17(25)21-16-11-14(31-13-7-5-4-6-8-13)9-10-15(16)22-18(23-19(26)29-2)24-20(27)30-3/h4-11H,12H2,1-3H3,(H,21,25)(H2,22,23,24,26,27)/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCCXLBXIJMERM-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(NC(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC(=NC1=C(C=C(C=C1)SC2=CC=CC=C2)NC(=O)COC)NC(=O)OC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746813 | |
| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-79-8 | |
| Record name | (~2~H_3_)Methyl [(E)-[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]({[(~2~H_3_)methyloxy]carbonyl}amino)methylidene]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173021-79-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


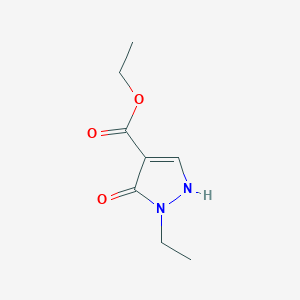
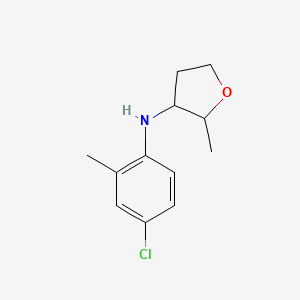
![2-[1-(Dimethylamino)cyclopentyl]acetic acid hydrochloride](/img/structure/B1449700.png)
![4-[(2,2,2-Trifluoroethyl)amino]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B1449702.png)
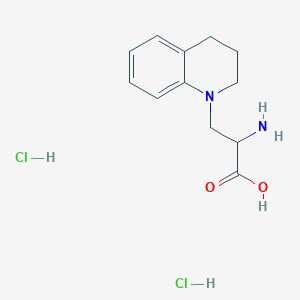
![2-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}sulfanyl)acetic acid](/img/structure/B1449704.png)
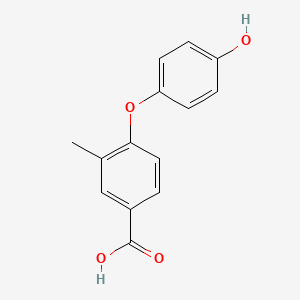
![trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1449707.png)

